molecular formula C20H18N6OS2 B2880445 4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797181-59-9

4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2880445
CAS RN: 1797181-59-9
M. Wt: 422.53
InChI Key: SSIDXDIDFWAVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N6OS2 and its molecular weight is 422.53. The purity is usually 95%.
BenchChem offers high-quality 4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

  • Antimycobacterial Activity : Thiazole derivatives have shown promise in inhibiting Mycobacterium tuberculosis, suggesting their potential as therapeutic agents against tuberculosis. The study by Jeankumar et al. (2013) highlights a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates with significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).

  • Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of thiazole-based compounds in developing new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

  • HCV NS5A Inhibition : A series of thiazole derivatives has been developed as potent and selective HCV NS5A inhibitors, demonstrating the utility of such compounds in the treatment of hepatitis C virus. These findings suggest the potential of thiazole derivatives in antiviral therapy (Kang et al., 2017).

Thiazole Derivatives in Material Science

  • Corrosion Inhibition : Thiazole based pyridine derivatives have been studied for their corrosion inhibition properties on mild steel, indicating the application of these compounds in protecting metals from corrosion. This research shows the versatility of thiazole derivatives beyond biomedical applications (Chaitra et al., 2016).

properties

IUPAC Name

4-propyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS2/c1-2-4-16-18(29-26-25-16)19(27)22-14-8-6-13(7-9-14)17-12-28-20(24-17)23-15-5-3-10-21-11-15/h3,5-12H,2,4H2,1H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIDXDIDFWAVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide

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